molecular formula C16H12FNO4 B12740265 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid CAS No. 109823-13-4

10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid

Cat. No.: B12740265
CAS No.: 109823-13-4
M. Wt: 301.27 g/mol
InChI Key: AVBQXJHIZOXWJL-UHFFFAOYSA-N
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Description

10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This class of compounds is known for its diverse pharmacological activities, including antidepressant, analgesic, and calcium channel antagonist properties .

Chemical Reactions Analysis

10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter levels in the brain, which contributes to its antidepressant and analgesic effects. Additionally, it acts as a calcium channel antagonist, affecting calcium ion flow in cells .

Comparison with Similar Compounds

Similar compounds include other dibenzo[b,f][1,4]oxazepine derivatives such as loxapine and amoxapine. These compounds share similar pharmacological activities but differ in their specific molecular structures and effects. For example, loxapine is primarily used as an antipsychotic, while amoxapine is used as an antidepressant . The unique structure of 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid contributes to its distinct pharmacological profile .

Properties

CAS No.

109823-13-4

Molecular Formula

C16H12FNO4

Molecular Weight

301.27 g/mol

IUPAC Name

2-(9-fluoro-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid

InChI

InChI=1S/C16H12FNO4/c1-8(16(20)21)9-2-5-13-12(6-9)18-15(19)11-4-3-10(17)7-14(11)22-13/h2-8H,1H3,(H,18,19)(H,20,21)

InChI Key

AVBQXJHIZOXWJL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C=CC(=C3)F)C(=O)N2)C(=O)O

Origin of Product

United States

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